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Introduction
M-1121 is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia

(MLL) protein-protein interaction.[1][2][3][4][5] It targets a critical dependency in acute

leukemias harboring MLL rearrangements (MLLr). By covalently binding to Cysteine 329 in the

MLL binding pocket of menin, M-1121 effectively disrupts the menin-MLL interaction, which is

essential for the leukemogenic activity of MLL fusion proteins. This inhibition leads to the dose-

dependent downregulation of key downstream target genes, such as HOXA9 and MEIS1,

ultimately suppressing the proliferation of MLLr leukemia cells. M-1121 has demonstrated high

selectivity for MLLr leukemia cell lines while showing minimal activity against cell lines with

wild-type MLL.

These application notes provide detailed protocols for the in vitro use of M-1121 to assist

researchers in evaluating its efficacy and mechanism of action in leukemia cell lines.

Data Presentation
The following table summarizes the in vitro anti-proliferative activity of M-1121 in a panel of

human leukemia cell lines. The data is presented as the half-maximal inhibitory concentration

(IC50), which represents the concentration of M-1121 required to inhibit the growth of the cell

population by 50%.
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Cell Line
Leukemia
Subtype

MLL Status IC50 (nM) Reference

MV4;11
Acute Myeloid

Leukemia (AML)
MLL-AF4 10.3

MOLM-13
Acute Myeloid

Leukemia (AML)
MLL-AF9 51.5

KOPN-8

Acute

Lymphoblastic

Leukemia (ALL)

MLL-AF4 - -

ML-2
Acute Myeloid

Leukemia (AML)
MLL-AF6 - -

HL-60

Acute

Promyelocytic

Leukemia (APL)

Wild-Type >10,000 -

U937
Histiocytic

Lymphoma
Wild-Type >10,000 -

K562
Chronic Myeloid

Leukemia (CML)
Wild-Type >10,000 -

Note: Specific IC50 values for KOPN-8 and ML-2 were not explicitly provided in the searched

literature, though they are MLL-rearranged and expected to be sensitive to M-1121. The wild-

type cell lines showed no significant inhibition up to 10 µM.

Experimental Protocols
Cell Culture
Materials:

Leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8, ML-2, HL-60, U937, K562)

RPMI-1640 medium

Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution

Phosphate-Buffered Saline (PBS)

Trypan blue solution

Hemocytometer or automated cell counter

Protocol:

Culture leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Monitor cell density and viability regularly. Subculture the cells as needed to maintain

logarithmic growth. For suspension cells, this typically involves diluting the cell suspension

with fresh medium.

Prior to any experiment, assess cell viability using trypan blue exclusion. Ensure cell viability

is >95%.

Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-
Glo®)
This protocol determines the effect of M-1121 on the proliferation and viability of leukemia cell

lines.

Materials:

Leukemia cell lines

Complete cell culture medium

M-1121 stock solution (dissolved in DMSO)

96-well clear or opaque-walled microplates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo®

Luminescent Cell Viability Assay kit

Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay

Microplate reader (absorbance or luminescence)

Protocol:

Prepare a serial dilution of M-1121 in complete culture medium. It is recommended to test a

wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the IC50 value

accurately. Include a DMSO vehicle control.

Seed the leukemia cells into a 96-well plate at a density of approximately 5,000 to 10,000

cells per well in 100 µL of medium.

Add 100 µL of the diluted M-1121 or DMSO control to the respective wells.

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

For MTT Assay:

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at

37°C.

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

For CellTiter-Glo® Assay:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a microplate reader.

Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the

viability against the log of the M-1121 concentration to determine the IC50 value using a

suitable software (e.g., GraphPad Prism).

Gene Expression Analysis by Quantitative Real-Time
PCR (qRT-PCR)
This protocol measures the effect of M-1121 on the expression of target genes such as HOXA9

and MEIS1.

Materials:

Leukemia cell lines (e.g., MV4;11)

Complete cell culture medium

M-1121

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

qRT-PCR instrument

Protocol:

Seed leukemia cells (e.g., MV4;11) in a 6-well plate at an appropriate density.

Treat the cells with various concentrations of M-1121 (e.g., 10 nM, 30 nM, 100 nM) or DMSO

as a vehicle control for 24 to 48 hours.
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Harvest the cells and extract total RNA using an RNA extraction kit according to the

manufacturer's instructions.

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master

mix.

Analyze the results using the ΔΔCt method to determine the relative fold change in gene

expression in M-1121-treated cells compared to the DMSO-treated control. Normalize the

expression of the target genes to the housekeeping gene.
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Caption: M-1121 Signaling Pathway in MLLr Leukemia.
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Caption: In Vitro Experimental Workflow for M-1121.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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